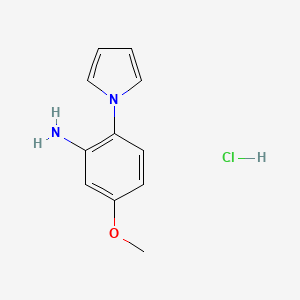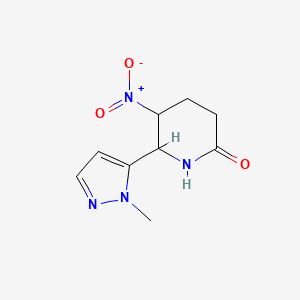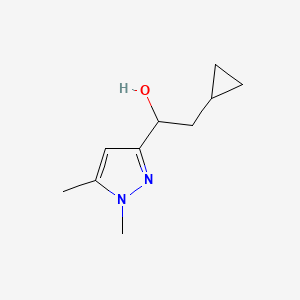
2,4-dimethyl-5-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 4, and a phenyl group at position 5. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-phenyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction typically occurs at room temperature and is stereospecific, with inversion of stereochemistry . Another method involves the use of manganese dioxide in a packed reactor to oxidize oxazolines to oxazoles .
Industrial Production Methods: Industrial production of oxazole derivatives often involves the use of flow chemistry techniques, which allow for continuous production and improved safety profiles. The use of commercial manganese dioxide and other reagents in packed reactors facilitates the large-scale synthesis of these compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Substitution: Palladium catalysts, phosphine ligands, and polar/nonpolar solvents.
Major Products:
Oxidation: Formation of aromatic oxazoles.
Substitution: Formation of arylated or alkenylated oxazoles.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-phenyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as intermediates for the synthesis of new chemical entities.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Part of medicinal compounds like aleglitazar (antidiabetic) and oxaprozin (COX-2 inhibitor).
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-5-phenyl-1,3-oxazole involves its interaction with various molecular targets and pathways. For example, oxazole derivatives can inhibit enzymes like COX-2, leading to anti-inflammatory effects . The presence of heteroatoms in the oxazole ring allows for specific interactions with biological molecules, enhancing their therapeutic potential .
Comparación Con Compuestos Similares
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Uniqueness: 2,4-Dimethyl-5-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of methyl groups at positions 2 and 4, along with a phenyl group at position 5, differentiates it from other oxazole derivatives and contributes to its unique properties .
Propiedades
IUPAC Name |
2,4-dimethyl-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBPONYKYJGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)





![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)
![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)



![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)

